N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Monitoring
- Exposure Assessment in Populations : Studies have investigated the exposure of populations to various chemicals, including organophosphorus and pyrethroid compounds, which share similarities in chemical behavior and potential environmental impact with the compound . For instance, research in South Australia on preschool children demonstrated widespread exposure to neurotoxic insecticides, emphasizing the importance of monitoring environmental exposure to such chemicals for public health policy development (Babina et al., 2012).
Metabolism and Pharmacokinetics
- Human Metabolism Studies : The metabolism and pharmacokinetics of structurally related compounds have been studied to understand their behavior in biological systems. For example, the pharmacokinetics and metabolism of an anticonvulsant agent, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), were explored in rats and humans, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds (Martin et al., 1997).
Toxicology and Safety Evaluation
- Toxicity and Safety Profiles : Research on the toxicity and safety profiles of chemicals with similar structures has been conducted to assess their potential risks. Studies such as the severe clinical toxicity associated with the recreational use of 25I-NBOMe, a potent serotoninergic, highlight the importance of understanding the toxicological effects of synthetic compounds for ensuring public safety (Hill et al., 2013).
Dietary Exposure and Biomonitoring
- Dietary Assessment of Xenobiotics : A pilot study aimed at assessing the intake of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons, in an adult Spanish sample. This research is crucial for understanding the exposure to potentially harmful chemicals through diet and its implications for health (Zapico et al., 2022).
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-ethyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-5-16-10-17(22-25-16)19(24)20-18-13(3)21-23(14(18)4)11-15-8-6-12(2)7-9-15/h6-10H,5,11H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYNRWLVUZROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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